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Compound of Interest

Compound Name: Coumarin-C2-TCO

Cat. No.: B15138167

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of Coumarin-C2-TCO as a highly efficient, cleavable linker in the design and application of
molecular probes. The C2-symmetric trans-cyclooctene (C2TCO) linker offers significant
advantages for achieving rapid and complete bioorthogonal disassembly of probes, enabling
advanced applications in cellular imaging, drug delivery, and molecular biology.

Introduction to Cleavable Linkers and the C2TCO
Advantage

Cleavable linkers are essential tools in chemical biology and drug development, allowing for
the controlled release of cargo molecules or the deactivation of probes at a specific time and
location. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-
cyclooctene (TCO) and a tetrazine (Tz) is a widely used bioorthogonal reaction. The C2TCO
linker is a novel, C2-symmetric trans-cyclooctene designed for exceptionally fast and complete
cleavage upon reaction with a tetrazine.[1][2] This system overcomes limitations of previous
cleavable linkers, which often suffered from slow or incomplete cleavage.[1][2] By incorporating
a coumarin fluorophore, the Coumarin-C2-TCO probe provides a fluorescent readout for
studying biological processes, with the unique capability of having its fluorescent signal rapidly
extinguished upon introduction of a tetrazine.

Principle of Tetrazine-Triggered Cleavage
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The cleavage of the C2TCO linker is initiated by the IEDDA "click" reaction with a tetrazine. The
C2-symmetry of the linker ensures that regardless of the orientation of the tetrazine attack, a
directing group on the tetrazine will be positioned to facilitate a rapid 1,4-elimination reaction.[1]
[3] This leads to the complete and often instantaneous release of the two molecules originally
attached to the linker.[1]
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Figure 1: Tetrazine-triggered cleavage of a Coumarin-C2-TCO probe.

Applications

The unique properties of the Coumarin-C2-TCO linker enable a variety of advanced
applications:

o Multiplexed Imaging: In applications like multiplexed immunofluorescence, a fluorescent
signal can be applied, imaged, and then rapidly and completely cleaved, allowing for the
subsequent use of another fluorescent probe in the same sample without signal overlap.[1]

e "Turn-Off" Biosensors: Probes can be designed to be fluorescent until they encounter a
specific tetrazine-functionalized molecule, leading to a "turn-off" signal that can be used for
sensing applications.

e Controlled Drug Release: While this note focuses on a coumarin probe, the C2TCO linker
can be used to attach drugs to targeting moieties (e.g., antibodies). The drug can then be
released at a specific site by administering a tetrazine.[1]

o Spatiotemporal Control of Molecular Function: The C2TCO linker can be used to "cage" a
bioactive molecule, rendering it inactive. The molecule's function can be restored at a
desired time and location by adding a tetrazine.[1]
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Representative Performance Data

The following table summarizes the performance of the C2TCO linker in reaction with various

tetrazines, as reported in the foundational study by an Austrian and US research team.[1] This
data is representative of the cleavage efficiency and kinetics that can be expected when using
a Coumarin-C2-TCO probe.

Second-Order Rate Time for >99%
. Cleavage
Tetrazine (Tz) Constant (kz2) . Cleavage (at 20 uM
Efficiency (24h)
(M—*s™?) Tz)
DMT (3,6-di-(2- _
] ] ~100 High > 1 hour
pyridyl)-s-tetrazine)
MPA (Methyl- o .
) ) ~200 Quantitative ~ 30 minutes
tetrazine-acid)
PyrPA (Pyridyl-
Y ) (Py .y ~300 Quantitative < 30 minutes
tetrazine-acid)
PymK (Pyrimidyl- o .
) ] ~400 Quantitative (>99%) < 10 minutes
tetrazine-lysine)
HK (H-tetrazine- o .
~400 Quantitative (>99%) < 10 minutes

lysine)

Data adapted from J. Am. Chem. Soc. 2020, 142, 45, 19132-19141.[1]

Experimental Protocols
Protocol 1: In Vitro Cleavage of Coumarin-C2-TCO Probe

This protocol describes the procedure for the tetrazine-triggered cleavage of a Coumarin-C2-
TCO probe in solution and its analysis by HPLC and fluorescence spectroscopy.

Materials:
e Coumarin-C2-TCO probe stock solution (e.g., 1 mM in DMSO)

o Tetrazine stock solution (e.g., 2 mM in DMSO or aqueous buffer)
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e Reaction buffer (e.g., PBS, pH 7.4)

e HPLC system with a C18 column and UV-Vis and/or fluorescence detector
o Fluorescence spectrophotometer

Procedure:

» Reaction Setup:

o

In a microcentrifuge tube, dilute the Coumarin-C2-TCO probe stock solution in the
reaction buffer to a final concentration of 10 pM.

o

Initiate the cleavage reaction by adding the tetrazine stock solution to a final concentration
of 20 uM (or as desired to modulate cleavage speed).

o

Vortex briefly to mix.

[¢]

Incubate the reaction at room temperature or 37°C.
o Time-Course Analysis (Optional):

o At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction
mixture for analysis.

o Quench the reaction if necessary by adding a large excess of a non-cleavable TCO or by
immediate injection onto the HPLC.

e HPLC Analysis:

o

Inject the reaction mixture onto the HPLC system.

[¢]

Use a suitable gradient of water and acetonitrile (both with 0.1% TFA) to separate the
intact probe, the cleaved coumarin fragment, and other reaction components.

[¢]

Monitor the elution profile at the absorbance maximum of the coumarin fluorophore
(typically around 320-400 nm).
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o Quantify the percentage of cleavage by integrating the peak areas of the intact probe and

the cleaved coumarin fragment.

e Fluorescence Spectroscopy Analysis:

o Dilute an aliquot of the reaction mixture in the reaction buffer to a suitable concentration

for fluorescence measurement.

o Measure the fluorescence intensity at the emission maximum of the coumarin fluorophore
(typically around 400-500 nm) using an appropriate excitation wavelength.

o Adecrease in fluorescence intensity upon cleavage is expected if the cleaved coumarin
fragment has a lower quantum yield or if a quencher is incorporated into the design.

Protocol 2: Intracellular Cleavage of a Coumarin-C2-TCO
Probe

This protocol provides a general workflow for labeling live cells with a Coumarin-C2-TCO
probe and subsequently cleaving the probe for fluorescence imaging.
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Figure 2: Workflow for intracellular cleavage of a Coumarin-C2-TCO probe.
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Materials:

Adherent or suspension cells
Appropriate cell culture medium

Coumarin-C2-TCO probe conjugated to a targeting molecule (e.g., an antibody or small
molecule inhibitor)

Tetrazine solution (e.g., 100 uM in cell culture medium)

Fluorescence microscope with appropriate filters for coumarin imaging (e.g., 405 nm
excitation, 450/50 nm emission)

Procedure:

Cell Preparation:

o Seed cells on a glass-bottom dish or multi-well plate suitable for microscopy and allow
them to adhere overnight.

Probe Labeling:

o Dilute the Coumarin-C2-TCO probe conjugate in pre-warmed cell culture medium to the
desired final concentration.

o Remove the old medium from the cells and add the probe-containing medium.
o Incubate for a sufficient time to allow for labeling (e.g., 30-60 minutes at 37°C).
Washing:

o Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed
medium or PBS to remove any unbound probe.

Baseline Imaging:

o Add fresh, pre-warmed medium to the cells.
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o Acquire fluorescence images of the labeled cells using the appropriate microscope
settings for the coumarin fluorophore. This will serve as the pre-cleavage control.

o Cleavage Induction:

o Remove the medium and add the pre-warmed tetrazine solution to the cells.

o Incubate for the desired amount of time to achieve cleavage (e.g., 10-30 minutes at 37°C).
» Post-Cleavage Imaging:

o Acquire fluorescence images of the same cells using identical microscope settings as in
step 4.

e Analysis:

o Compare the pre- and post-cleavage images to determine the extent of fluorescence
signal reduction.

o Quantify the fluorescence intensity of individual cells or regions of interest to calculate the
cleavage efficiency.

By following these protocols, researchers can effectively utilize Coumarin-C2-TCO probes for
a wide range of innovative applications in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Coumarin-C2-TCO as
a Cleavable Linker in Probes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138167#use-of-coumarin-c2-tco-as-a-cleavable-
linker-in-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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